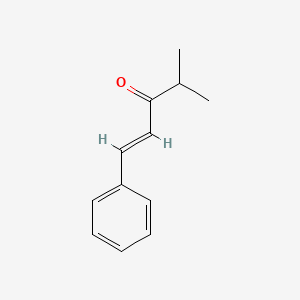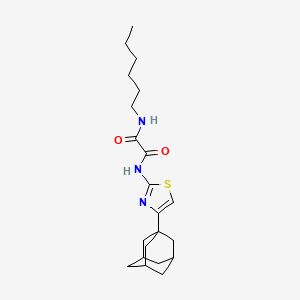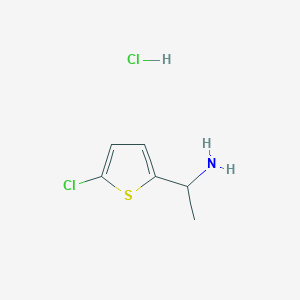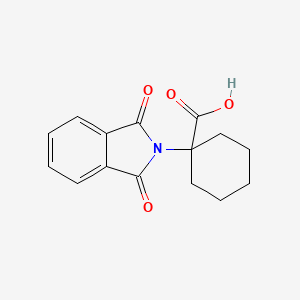
N-(2-Chloroethyl)-N-(2-methoxyethyl)-1-naphthalenemethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N-(2-methoxyethyl)-1-naphthalenemethylamine hydrochloride is a synthetic organic compound It is characterized by the presence of a naphthalene ring, a chloroethyl group, and a methoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-(2-methoxyethyl)-1-naphthalenemethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which is functionalized to introduce the naphthalenemethylamine group.
Methoxyethylation: The methoxyethyl group is introduced via an etherification reaction using 2-methoxyethanol.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-N-(2-methoxyethyl)-1-naphthalenemethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted amines or thiols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-N-(2-methoxyethyl)-1-naphthalenemethylamine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. The naphthalene ring may interact with hydrophobic pockets in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chloroethyl)-N-(2-hydroxyethyl)-1-naphthalenemethylamine hydrochloride
- N-(2-Bromoethyl)-N-(2-methoxyethyl)-1-naphthalenemethylamine hydrochloride
- N-(2-Chloroethyl)-N-(2-methoxyethyl)-2-naphthalenemethylamine hydrochloride
Uniqueness
N-(2-Chloroethyl)-N-(2-methoxyethyl)-1-naphthalenemethylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloroethyl and methoxyethyl groups allows for diverse chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C16H21Cl2NO |
|---|---|
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H20ClNO.ClH/c1-19-12-11-18(10-9-17)13-15-7-4-6-14-5-2-3-8-16(14)15;/h2-8H,9-13H2,1H3;1H |
Clé InChI |
AFEBWLWDDSPOGS-UHFFFAOYSA-N |
SMILES canonique |
COCCN(CCCl)CC1=CC=CC2=CC=CC=C21.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11997982.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11997984.png)




![5-(4-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998011.png)



